Ozolinone
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Overview
Description
Ozolinone is a chemical compound with the molecular formula C11H16N2O3S and a molar mass of 256.32 g/mol . It is a loop diuretic that was never marketed and is an active metabolite of etozoline . Loop diuretics are primarily used to treat hypertension and edema, often due to congestive heart failure or renal insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozolinone can be synthesized through the biotransformation of etozoline in mammals . The preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . This solution can then be used for further reactions or formulations.
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. it is known that this compound is not marketed and is primarily used for research purposes .
Chemical Reactions Analysis
Types of Reactions
Ozolinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Strong nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized metabolites, while reduction can produce various reduced derivatives.
Scientific Research Applications
Ozolinone has several scientific research applications, including:
Mechanism of Action
Ozolinone exerts its effects by inhibiting sodium and chloride reabsorption in the loop of Henle in the kidney . This inhibition leads to increased urine flow and the excretion of sodium, chloride, and potassium . The mechanism involves the activation of renal prostaglandins and the renin-angiotensin system, which play a crucial role in regulating renal function and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A strong loop diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: Another loop diuretic with a similar pharmacological profile.
Torsemide: A loop diuretic with a longer duration of action compared to furosemide and bumetanide.
Uniqueness of Ozolinone
This compound is unique due to its stereospecific action, where only the levorotatory form is effective in inhibiting chloride secretion . This stereospecificity distinguishes it from other loop diuretics, which may not exhibit such selectivity.
Properties
CAS No. |
67565-44-0 |
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Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |
InChI Key |
NQFBZYYUAFJYNS-FPLPWBNLSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Origin of Product |
United States |
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